molecular formula C7H5BrFNO3 B2710846 4-Bromo-2-fluoro-5-nitrobenzyl alcohol CAS No. 1379332-76-9

4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Cat. No.: B2710846
CAS No.: 1379332-76-9
M. Wt: 250.023
InChI Key: SWMDXXYDJXJIHX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzyl alcohol is an organic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and nitro groups.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-fluoro-5-nitrobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-nitrobenzyl alcohol is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

(4-bromo-2-fluoro-5-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDXXYDJXJIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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